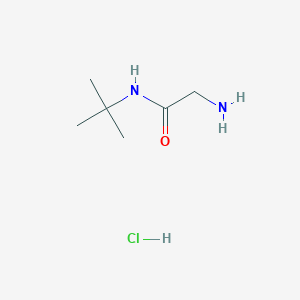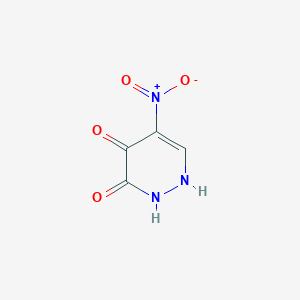
5-Cyclopropyl-1H-pyrazol-3(2H)-one
Overview
Description
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a heterocyclic organic compound . It is also known as “5-Cyclopropyl-1H-pyrazol-3-amine hydrochloride” and "3-cyclopropyl-1H-pyrazol-5-amine" .
Molecular Structure Analysis
The molecular weight of “5-Cyclopropyl-1H-pyrazol-3(2H)-one” is 159.616700 g/mol . The molecular formula is C6H9N3.HCL . The structure includes a cyclopropyl group attached to a pyrazolone ring .
Physical And Chemical Properties Analysis
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a liquid at 20 degrees Celsius . It should be stored under inert gas . The compound is air sensitive .
Scientific Research Applications
PAK4 Inhibitors
The compound “5-Cyclopropyl-1H-pyrazol-3(2H)-one” has been used in the synthesis of PAK4 inhibitors . PAK4 (p21-activated kinase 4) is a protein kinase that plays a crucial role in cellular functions such as cell growth and cytoskeleton regulation . Inhibitors of PAK4 have shown significant inhibitory activity against cell proliferation, migration, and invasion .
Anticancer Activity
Pyrazole derivatives, including “5-Cyclopropyl-1H-pyrazol-3(2H)-one”, have been studied for their anticancer activity . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Antimicrobial Agents
Pyrazole derivatives are also known for their antimicrobial properties . They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Antidepressant Agents
The pyrazole nucleus, present in “5-Cyclopropyl-1H-pyrazol-3(2H)-one”, has been associated with antidepressant activity . This makes it a potential candidate for the development of new antidepressant drugs .
Anti-inflammatory Agents
Pyrazole derivatives have also been associated with anti-inflammatory activity . This suggests that “5-Cyclopropyl-1H-pyrazol-3(2H)-one” could potentially be used in the development of new anti-inflammatory drugs .
Antioxidant Agents
The pyrazole nucleus, present in “5-Cyclopropyl-1H-pyrazol-3(2H)-one”, has been associated with antioxidant activity . This suggests that it could potentially be used in the development of new antioxidant drugs .
Safety and Hazards
properties
IUPAC Name |
5-cyclopropyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVRRIFDWJRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476793 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1H-pyrazol-3(2H)-one | |
CAS RN |
199125-36-5 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)


